3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid
Description
3-(3,6-Di-tert-butyl-9H-carbazol-9-yl)propanoic acid is a carbazole derivative featuring two tert-butyl groups at the 3- and 6-positions of the carbazole core and a propanoic acid moiety at the 9-position. The tert-butyl substituents enhance solubility in organic solvents and provide steric bulk, which can influence molecular packing and electronic properties . The carboxylic acid group enables further functionalization, such as salt formation or conjugation with biomolecules, making this compound versatile for applications in materials science and pharmaceuticals.
Properties
CAS No. |
5439-28-1 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-(3,6-ditert-butylcarbazol-9-yl)propanoic acid |
InChI |
InChI=1S/C23H29NO2/c1-22(2,3)15-7-9-19-17(13-15)18-14-16(23(4,5)6)8-10-20(18)24(19)12-11-21(25)26/h7-10,13-14H,11-12H2,1-6H3,(H,25,26) |
InChI Key |
MFVSFXSONJGHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation-Ester Hydrolysis Pathway
-
- React 3,6-di-tert-butylcarbazole with methyl 3-bromopropanoate using NaH or K₂CO₃ in DMF.
- Conditions : 60–80°C, 12–24 hours.
- Intermediate : Methyl 3-(3,6-di-tert-butyl-9H-carbazol-9-yl)propanoate.
-
- Treat the ester with NaOH or LiOH in THF/H₂O.
- Conditions : Room temperature, 6–12 hours.
Mitsunobu Reaction Approach
- Reagents : 3-Hydroxypropanoic acid ethyl ester, DEAD, triphenylphosphine.
- Conditions : Dry THF, 0°C to room temperature, 4–6 hours.
- Advantage : High regioselectivity for N-alkylation.
Optimization Considerations
| Parameter | Alkylation-Hydrolysis | Mitsunobu Reaction |
|---|---|---|
| Yield | Moderate (50–70%) | High (70–85%) |
| Byproducts | Di-alkylation | Phosphine oxides |
| Purification | Column chromatography | Recrystallization |
| Scalability | Industrial-friendly | Lab-scale |
- Steric hindrance from tert-butyl groups may reduce alkylation efficiency.
- Acid-sensitive intermediates require pH control during hydrolysis.
Characterization Data
While explicit data for 3-(3,6-di-tert-butyl-9H-carbazol-9-yl)propanoic acid are unavailable, analogous compounds exhibit:
- ¹H NMR : δ 1.4 ppm (36H, tert-butyl), δ 2.6–3.1 ppm (propanoic acid chain), δ 7.2–8.3 ppm (aromatic protons).
- MS (ESI) : Expected [M+H]⁺ at m/z 351.5.
Applications and Derivatives
The compound’s carboxylic acid group enables further functionalization, such as:
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent hole-transporting properties
Mechanism of Action
The mechanism of action of 3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid involves its interaction with various molecular targets and pathways. The carbazole ring’s electron-donating properties and the steric hindrance provided by the tert-butyl groups influence its binding affinity and reactivity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below highlights key structural and functional differences between the target compound and its analogues:
Key Observations:
- Steric and Solubility Effects : The tert-butyl groups in the target compound improve solubility compared to chlorine-substituted analogues (e.g., 3,6-dichloro derivative), which may exhibit lower solubility due to reduced steric hindrance and stronger intermolecular interactions .
- Electronic Properties : Chlorine substituents (electron-withdrawing) contrast with tert-butyl groups (electron-donating), altering the carbazole’s redox behavior. This makes the dichloro derivative more reactive in electrophilic substitutions, while the tert-butyl variant is suited for charge transport in semiconductors .
- Functional Group Diversity: The propanoic acid group enables ionic interactions or bioconjugation, whereas the aniline derivative () offers a site for polymerization or crosslinking .
Biological Activity
3-(3,6-Di-tert-butyl-9H-carbazol-9-yl)propanoic acid is a compound derived from the carbazole family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a carbazole core substituted with two tert-butyl groups and a propanoic acid moiety, which contributes to its solubility and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of carbazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 15.625 - 62.5 | Staphylococcus aureus |
| This compound | 31.108 - 124.432 | Pseudomonas aeruginosa |
The proposed mechanisms by which carbazole derivatives exert their antimicrobial effects include:
- Inhibition of Protein Synthesis : Compounds disrupt ribosomal function leading to decreased protein synthesis.
- Disruption of Cell Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, causing leakage of cellular contents.
- Biofilm Disruption : Studies suggest that these compounds can inhibit biofilm formation in bacteria, making them promising candidates for treating chronic infections.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a significant reduction in bacterial load compared to untreated controls.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cell lines to evaluate the safety profile of the compound. Results indicated that at therapeutic concentrations, the compound exhibited low cytotoxicity with an IC50 value exceeding 100 µM.
Research Findings
Research has indicated that carbazole derivatives possess antioxidant properties as well. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This dual activity—antimicrobial and antioxidant—positions these compounds as versatile agents in pharmacology.
Q & A
Basic: How can the crystal structure of 3-(3,6-Di-tert-butyl-9H-carbazol-9-yl)propanoic acid be determined using X-ray crystallography?
Methodological Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Key steps include:
Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
Structure Solution : Employ direct methods (e.g., SHELXT) for initial phase determination.
Refinement : Refine atomic coordinates, displacement parameters, and occupancy factors iteratively using SHELXL. The bulky tert-butyl groups require careful modeling of anisotropic displacement parameters to account for steric effects.
Validation : Check for residual electron density and ensure R-factors (e.g., R₁ < 0.05 for high-quality data) meet crystallographic standards .
Basic: What are the key synthetic strategies for tert-butyl-substituted carbazole derivatives like this compound?
Methodological Answer:
Synthesis typically involves:
Carbazole Functionalization : Introduce tert-butyl groups at the 3,6-positions via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃).
Propanoic Acid Attachment : React the tert-butyl-carbazole intermediate with acryloyl chloride under basic conditions, followed by hydrolysis to yield the carboxylic acid moiety.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., from ethanol) to isolate the pure product. Monitor reaction progress via TLC and confirm purity via HPLC .
Advanced: How should researchers address discrepancies between spectroscopic data (NMR) and crystallographic results in characterizing tert-butyl carbazole derivatives?
Methodological Answer:
Steric Hindrance Analysis : NMR may show dynamic effects (e.g., peak broadening) due to restricted rotation of tert-butyl groups, whereas crystallography provides a static snapshot. Compare temperature-dependent NMR (e.g., VT-NMR) to assess conformational flexibility.
Torsional Angle Validation : Cross-reference crystallographic torsion angles (e.g., C–C–C–C in tert-butyl groups) with DFT-optimized geometries.
Residual Density Maps : Analyze electron density maps for disordered tert-butyl conformers not resolved in NMR. Use SHELXL’s PART instruction to model disorder .
Advanced: What strategies modulate the solubility of this compound for solution-phase applications (e.g., OLEDs)?
Methodological Answer:
Counterion Selection : Convert the carboxylic acid to a sodium or lithium salt (pKa ~4.5–5.0, based on analogous propanoic acids) to enhance aqueous solubility .
Co-solvent Systems : Use polar aprotic solvents (e.g., DMF, DMSO) mixed with toluene (1:3 v/v) to balance tert-butyl hydrophobicity and carboxylic acid polarity.
Derivatization : Introduce hydrophilic substituents (e.g., hydroxyl or sulfonic acid groups) at non-critical positions while retaining tert-butyl groups for steric stabilization .
Advanced: How can computational methods predict electronic properties of tert-butyl carbazole derivatives for optoelectronic applications?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies. The tert-butyl groups minimally affect π-conjugation but reduce aggregation-induced quenching.
Charge Transport Modeling : Apply Marcus theory to estimate hole mobility using reorganization energies derived from optimized geometries.
Excited-State Dynamics : Perform TD-DFT to simulate UV-Vis absorption spectra. Compare with experimental data (λmax ~350–400 nm for carbazole derivatives) .
Basic: What safety precautions are critical when handling tert-butyl carbazole derivatives?
Methodological Answer:
PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
Ventilation : Work in a fume hood to avoid inhalation of fine powders (tert-butyl derivatives can form respirable particles).
Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
Storage : Keep in airtight containers under nitrogen to prevent oxidation .
Advanced: How can researchers resolve challenges in characterizing tert-butyl carbazole derivatives via mass spectrometry?
Methodological Answer:
Ionization Technique : Use ESI-MS in negative ion mode for the carboxylic acid moiety, or MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix.
Fragmentation Analysis : Compare observed fragments (e.g., loss of CO₂ from the propanoic acid group) with theoretical patterns from software like MassFrontier.
High-Resolution MS : Confirm molecular formula via HRMS (e.g., Q-TOF) with mass accuracy <5 ppm. Expect [M–H]⁻ at m/z ~434.3 (C₂₄H₂₉NO₂⁻) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
